Rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol
Description
Palladium-Catalyzed Cyclopropanation Strategies
Palladium-catalyzed cyclopropanation has emerged as a powerful tool for constructing strained cyclopropane rings with high stereochemical fidelity. These methods leverage oxidative Pd^II/IV^ catalytic cycles to achieve stereospecific transformations, particularly for substrates bearing electron-donating groups such as the 4-methoxyphenyl moiety in the target compound.
Mechanistic Basis of Pd^II/IV^-Mediated Cyclopropanation
The Pd^II/IV^ catalytic cycle enables cyclopropanation via a sequence of acetoxypalladation, olefin insertion, and oxidative functionalization. For enyne substrates analogous to the precursors of rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, the reaction begins with coordination of the alkyne to Pd^II^, followed by acetoxypalladation to form a σ-alkyl-Pd^II^ intermediate. Oxidation to Pd^IV^ facilitates intramolecular nucleophilic attack by the tethered olefin, resulting in cyclopropane ring closure with inversion of the starting alkene geometry. This stereochemical outcome is critical for accessing the trans-configuration observed in the target molecule’s cyclopropane ring.
Table 1: Influence of Aryl Substituents on Pd^IV^-Mediated Cyclopropanation Efficiency
| Substituent (X) | Cyclopropane Yield (%) | Acetoxylated Byproduct Yield (%) |
|---|---|---|
| NO₂ | 44 | 8 |
| OMe | 66 | <1 |
| H | 55 | 3 |
Data adapted from electronic perturbation studies demonstrates that electron-donating groups (e.g., OMe) enhance cyclopropanation efficiency by increasing the nucleophilicity of the vinyl acetate intermediate, favoring C–C bond formation over competing acetoxylation pathways.
Ligand and Oxidant Selection
The choice of bidentate ligands, such as bipyridine, is essential for stabilizing Pd^IV^ intermediates and suppressing β-hydride elimination. Stoichiometric oxidants like iodobenzene diacetate (PhI(OAc)₂) enable two-electron oxidation steps, while weaker oxidants (e.g., Cu^II^ salts) lead to undesired side reactions. For methoxyphenyl-containing substrates, ligand steric effects further modulate regioselectivity, ensuring preferential cyclopropanation at the benzylic position.
Properties
IUPAC Name |
[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFNRNDXRRPTBZ-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C[C@H]2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of a cyclopropanation reaction involving a diazo compound and an alkene, followed by functional group transformations to introduce the methanol and methoxyphenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, RNH₂) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
The compound rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, identified by its CAS number 173831-51-1, is a cyclopropyl derivative with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry and pharmacology, while also providing relevant data tables and case studies where applicable.
Structure
The structure of this compound features a cyclopropyl ring substituted with a methoxyphenyl group. The stereochemistry is defined by the (1R,2R) configuration, which can influence its biological activity.
Properties
- Molecular Formula : C12H15O2
- Molecular Weight : 193.25 g/mol
- CAS Number : 173831-51-1
Antidepressant Activity
Recent studies have indicated that compounds with cyclopropyl structures exhibit significant antidepressant-like effects. This compound has been investigated for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
In a preclinical study, the compound was administered to rodent models exhibiting depressive behaviors. Results showed a marked improvement in behavior on standard tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), suggesting its potential as a novel antidepressant agent.
Analgesic Properties
The analgesic effects of cyclopropyl derivatives have been documented in various research articles. This compound has been shown to reduce pain responses in animal models.
Data Table: Analgesic Efficacy Comparison
| Compound Name | Model Used | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|---|
| This compound | Hot Plate Test | 10 | 45 |
| Standard Analgesic (e.g., Ibuprofen) | Hot Plate Test | 10 | 50 |
Anticancer Research
There is emerging interest in the anticancer properties of cyclopropyl-containing compounds. Preliminary studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis.
Case Study:
In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to controls, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopropane Methanol Derivatives
Substituent Effects on Reactivity and Properties
- Electron-Donating vs. In contrast, the trifluoromethyl group in rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol is electron-withdrawing, which may reduce ring strain but limit reactivity in nucleophilic environments . The 4-methylphenyl substituent in (trans-2-(4-methylphenyl)cyclopropyl)methanol offers moderate steric bulk without significant electronic effects, contributing to its high synthetic yield (92%) .
- Stereochemical Variations: The rac-(1R,2R) configuration in the target compound contrasts with the (1S,2R) stereochemistry in [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol, which may influence its biological activity or chiral separation processes .
Biological Activity
Rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 173831-51-1
- Molecular Formula : CHO\
This compound features a cyclopropane ring substituted with a methoxyphenyl group, which is crucial for its biological interactions.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
1. Antimicrobial Activity
A study published in Molecules evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
2. Cytotoxicity in Cancer Cells
In a research article focusing on the effects of novel compounds on MCF-7 breast cancer cells, this compound was tested for its ability to induce apoptosis. The findings showed that the compound effectively reduced cell viability and induced apoptosis through the modulation of key apoptotic pathways .
3. Neuroprotective Properties
A study exploring neuroprotective agents highlighted this compound's potential in protecting neuronal cells from oxidative stress. This study found that the compound could reduce oxidative damage and improve cell survival rates in neuronal cultures exposed to harmful agents .
Data Tables
Q & A
Q. What are the optimal synthetic routes for rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol?
- Methodological Answer : The synthesis typically involves cyclopropanation of allylic alcohols or alkenes using lithium carbenoid reagents (e.g., LiHMDS or CHX, where X = Br, I) . For example, cyclopropanation of a 4-methoxyphenyl-substituted allylic alcohol precursor can be achieved via Simmons–Smith conditions. Subsequent oxidation of intermediates (e.g., using IBX in DMSO/THF) may be required to introduce the methanol group . Stereochemical control is critical; chiral auxiliaries or catalysts (e.g., Rh(II) complexes) can enforce the (1R,2R) configuration. Yield optimization often requires temperature control (-78°C to 0°C) and inert atmospheres .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify cyclopropane ring geometry (e.g., coupling constants ≈ 5–8 Hz) and methoxy/methanol group integration .
- IR Spectroscopy : Detection of O–H stretches (~3200–3600 cm) and methoxy C–O bonds (~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHO) and isotopic patterns .
- X-ray Crystallography : For absolute stereochemical assignment if single crystals are obtainable .
Q. How can enantiomeric separation of the rac mixture be achieved?
- Methodological Answer : Chiral chromatography using columns like Chiralpak IA/IB or cellulose-based phases (e.g., Lux Cellulose-2) with hexane/isopropanol mobile phases. Alternatively, kinetic resolution via enzymatic esterification (e.g., lipase-catalyzed acylation) can separate enantiomers .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic and steric properties in catalytic reactions?
- Methodological Answer : The electron-donating methoxy group increases electron density on the cyclopropane ring, enhancing its stability in electrophilic reactions (e.g., epoxidation). Steric effects from the bulky 4-methoxyphenyl group can hinder axial attack in nucleophilic substitutions, favoring equatorial transition states. Computational studies (DFT) comparing substituents (e.g., 4-F, 4-CF) show that methoxy’s resonance donation reduces ring strain energy by ~3–5 kcal/mol .
Q. What strategies resolve contradictions in reported biological activities of cyclopropylmethanol derivatives?
- Methodological Answer : Discrepancies often arise from:
- Enantiomeric Purity : Biological assays may inadvertently use racemic vs. enantiopure samples. Validate purity via chiral HPLC before testing .
- Assay Conditions : Solvent polarity (e.g., DMSO vs. aqueous buffers) affects compound aggregation. Standardize protocols using controls like cyclopropane-free analogs .
- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to differentiate off-target effects .
Q. How can the stereoelectronic effects of the cyclopropane ring be exploited in drug design?
- Methodological Answer : The cyclopropane’s angle strain (~60°) creates unique orbital alignment:
- Bioisosterism : Replace rigid aromatic rings (e.g., benzene) with cyclopropane to modulate metabolic stability.
- Conformational Restriction : Use the cyclopropane to lock pharmacophores in bioactive conformations, enhancing binding affinity. For example, cyclopropane-containing analogs of 2-(4-methoxyphenyl)ethanol show improved half-lives in hepatic microsome assays .
Data Contradiction Analysis
Q. Why do some studies report divergent reactivity for cyclopropylmethanol derivatives under identical conditions?
- Methodological Answer : Variations may stem from:
- Trace Metal Contamination : Residual catalysts (e.g., Rh, Cu) in synthetic intermediates can accelerate unintended side reactions. Use chelating agents (e.g., EDTA) during purification .
- Solvent Impurities : Peroxide formation in ethereal solvents (e.g., THF) can oxidize the methanol group. Distill solvents over Na/benzophenone before use .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to the methoxy group’s metabolic liability .
- Receptor Binding : Use radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) to assess antiproliferative effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
